molecular formula C16H17NO2S B2942113 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034529-47-8

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2942113
CAS No.: 2034529-47-8
M. Wt: 287.38
InChI Key: PKVXMEYRHVSSBM-UHFFFAOYSA-N
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Description

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a 2,3-dihydro-1H-inden-2-yl core substituted with a methoxy group at the 2-position. The indenyl moiety is linked via a methylene bridge to a thiophene-3-carboxamide group.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(8-12-4-2-3-5-13(12)9-16)11-17-15(18)14-6-7-20-10-14/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVXMEYRHVSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2-methoxy-2,3-dihydro-1H-indene with thiophene-3-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the carboxamide bond.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the thiophene ring or the indenyl group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A variety of substituted derivatives based on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: In medicine, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s uniqueness lies in its methoxy-substituted dihydroindenyl backbone and thiophene-3-carboxamide terminus. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Indenyl-Based Compounds
Compound Name Key Structural Features Biological Target Activity/Application Reference
N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide 2-Methoxy-indenyl, thiophene-3-carboxamide Not explicitly reported Hypothesized cholinesterase/PCSK9 modulation
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide 2-Methoxybenzamide, unsubstituted indenyl PCSK9 Atherosclerosis drug candidate
N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-5-nitroquinoline-7-carboxamide Indenyl-piperidine, nitroquinoline carboxamide BuChE Nanomolar inhibition
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide Indenyl-piperidine, naphthamide, dimethylaminoethyl BuChE High docking affinity (~8.5 kcal/mol)
N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide hydrochloride Cyclohexylaminomethyl, trifluoromethyl-thiophene carboxamide Not reported Synthetic intermediate

Key Observations :

  • Methoxy Substitution : The methoxy group on the indenyl core (as seen in the target compound and ’s PCSK9 inhibitor) may enhance solubility or target binding compared to unsubstituted analogs.
  • Amide Linker Variations : Replacing thiophene-3-carboxamide with benzamide () or naphthamide () alters hydrophobicity and binding kinetics. Thiophene’s electron-rich nature could influence π-π stacking in enzyme active sites.
  • Piperidine vs. Methylene Bridges : Piperidine-containing analogs () exhibit stronger BuChE inhibition, suggesting that nitrogen-containing linkers improve interactions with catalytic sites.

Pharmacological and Biochemical Insights

Table 2: Activity Data for Comparable Compounds
Compound Target Docking Score (kcal/mol) Inhibition/IC50 Reference
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide PCSK9 Not reported Gene expression inhibition
N-[[(3R)-1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-5-nitroquinoline-7-carboxamide BuChE PLP1: 0.067; PLP2: 1.28 Nanomolar inhibition
N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide BuChE Co-crystallized inhibitor (PDB: 5NN0)
Acetylcholine (reference) AChE/BuChE Baseline activity

Analysis :

  • The target compound’s thiophene-3-carboxamide group may confer moderate BuChE/AChE binding, as seen in naphthamide analogs with docking scores exceeding acetylcholine .
  • Piperidine-linked indenyl compounds (e.g., ) achieve nanomolar inhibition, likely due to enhanced hydrogen bonding with catalytic triad residues (e.g., His438, Phe329) .

Biological Activity

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula:

N 2 methoxy 2 3 dihydro 1H inden 2 yl methyl thiophene 3 carboxamide\text{N 2 methoxy 2 3 dihydro 1H inden 2 yl methyl thiophene 3 carboxamide}

This structure features an indene derivative with a methoxy group and a thiophene ring, contributing to its unique biological properties.

The primary mechanism of action for this compound involves interaction with specific receptors in the body:

  • Serotonin Receptors : The compound acts as an agonist at the 5-HT2A serotonin receptor, modulating neurotransmitter release and influencing neural circuit functions.
  • Kinase Inhibition : Preliminary studies suggest potential inhibition of Bruton's tyrosine kinase (BTK), which is crucial in B cell signaling pathways. This inhibition may have implications for treating B cell malignancies .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:

CompoundMIC (μg/mL)Activity
Compound A15.625 - 62.5Antistaphylococcal
Compound B62.5 - 125Antienterococcal
N-(2-methoxy...)TBDPotentially active against MRSA

The mechanism of antibacterial action includes inhibition of protein synthesis and nucleic acid production .

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines. The compound's selectivity towards cancer cells compared to normal cells is essential for therapeutic applications.

Cell LineIC50 (μM)Selectivity
TMD8 (B cell lymphoma)7High
Normal Fibroblasts>50Low

These results indicate a promising therapeutic index for further development .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR):

  • Study on Indene Derivatives : A study reported that modifications in the indene structure significantly influenced antibacterial activity and cytotoxicity profiles. The presence of electron-donating groups enhanced activity against Gram-positive bacteria .
  • BTK Inhibition Study : Another study focused on BTK inhibitors revealed that modifications in the thiophene moiety could lead to improved selectivity and potency against B cell malignancies .

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